molecular formula C5H4F8O B13979494 1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

1,1,2,2,3,5,5,5-Octafluoro-1-pentanol

Cat. No.: B13979494
M. Wt: 232.07 g/mol
InChI Key: OVTPRUAVWYZZHK-UHFFFAOYSA-N
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Description

Octafluoroamyl alcohol is a fluorinated alcohol with the molecular formula C5H4F8O. It is known for its unique chemical properties, including its high thermal stability and resistance to chemical reactions. This compound is used in various industrial and scientific applications due to its ability to form strong hydrogen bonds and its compatibility with other fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octafluoroamyl alcohol can be synthesized through several methods. One common approach involves the fluorination of amyl alcohol using elemental fluorine or other fluorinating agents. This process typically requires controlled reaction conditions, including low temperatures and the presence of a catalyst to ensure selective fluorination .

Industrial Production Methods

In industrial settings, octafluoroamyl alcohol is produced through large-scale fluorination processes. These methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the production process. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Octafluoroamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octafluoroamyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octafluoroamyl alcohol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. Its fluorinated nature allows it to interact with both polar and non-polar molecules, making it a versatile compound in various chemical and biological processes. The pathways involved include the formation of stable complexes with proteins and other biomolecules, which can influence their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Octafluoroamyl Alcohol

Octafluoroamyl alcohol stands out due to its specific balance of fluorination and molecular size, which provides unique solubility and reactivity characteristics. Its ability to form strong hydrogen bonds while maintaining high thermal stability makes it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

IUPAC Name

1,1,2,2,3,5,5,5-octafluoropentan-1-ol

InChI

InChI=1S/C5H4F8O/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2,14H,1H2

InChI Key

OVTPRUAVWYZZHK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(O)(F)F)(F)F)F)C(F)(F)F

Origin of Product

United States

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